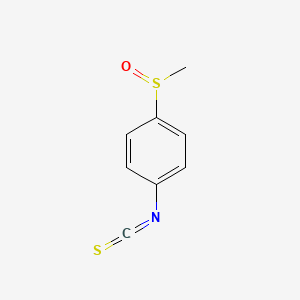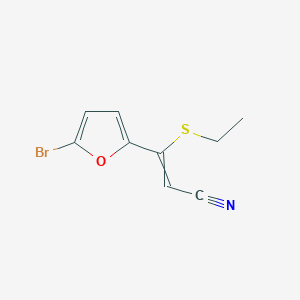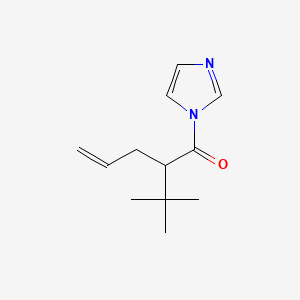![molecular formula C8H18OSi B14316913 1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol CAS No. 112988-53-1](/img/structure/B14316913.png)
1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol is an organosilicon compound with the molecular formula C9H20OSi. This compound features a silicon atom bonded to a prop-2-en-1-yl group and a propan-2-ol group. Organosilicon compounds are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol typically involves the reaction of dimethylchlorosilane with allyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(CH}_2=\text{CHCH}_2\text{)}\text{OH} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity. The process involves continuous monitoring and control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: New silicon-containing compounds with different functional groups.
Scientific Research Applications
1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a variety of chemical reactions. The prop-2-en-1-yl group provides additional reactivity, enabling the compound to undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethyl(prop-2-enyl)silyloxy)butane
- 2-Methyl-2-propen-1-ol
- Dimethyl 2-(prop-2-yn-1-yl)malonate
Uniqueness
1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol is unique due to its specific combination of a silicon atom with a prop-2-en-1-yl group and a propan-2-ol group. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
112988-53-1 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
1-[dimethyl(prop-2-enyl)silyl]propan-2-ol |
InChI |
InChI=1S/C8H18OSi/c1-5-6-10(3,4)7-8(2)9/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
GVGGLRFAZJFUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(C)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


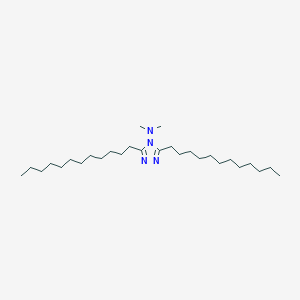
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
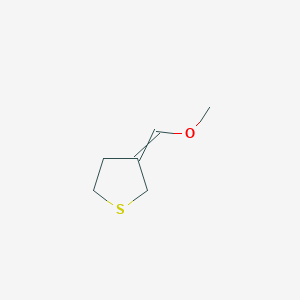
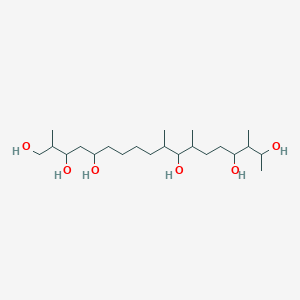

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

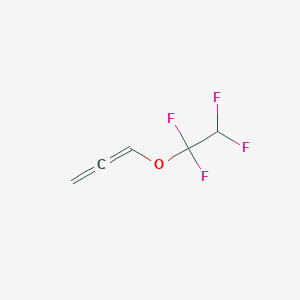
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
